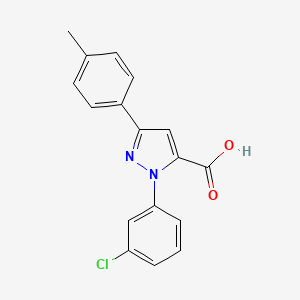![molecular formula C28H29ClN4O2S B12015397 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Chlor-4-methylphenyl)acetamid ist eine komplexe organische Verbindung, die einen Triazolring, eine Sulfanyl-Bindung und mehrere aromatische Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Chlor-4-methylphenyl)acetamid umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Thiol mit einem halogenierten Vorläufer reagiert.
Kopplung mit aromatischen Gruppen: Der letzte Schritt beinhaltet die Kopplung des Triazol-Sulfanyl-Zwischenprodukts mit dem aromatischen Acetamiderivat unter Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und Katalysatoren wie DMAP (4-Dimethylaminopyridin).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen auf Batch-Prozesse umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, wobei Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können auf die aromatischen Nitrogruppen (falls vorhanden) oder den Triazolring abzielen.
Substitution: Elektrophile aromatische Substitutionsreaktionen können an den aromatischen Ringen auftreten, wodurch eine weitere Funktionalisierung möglich ist.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder Nitrierungsmittel wie Salpetersäure (HNO3).
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine oder reduzierte Triazolderivate.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, wodurch sie wertvoll für die Entwicklung neuer Materialien und Katalysatoren ist.
Biologie
In der biologischen Forschung ist der Triazolring der Verbindung aufgrund seiner potenziellen Bioaktivität von besonderem Interesse. Triazolhaltige Verbindungen sind für ihre antifungalen, antibakteriellen und krebshemmenden Eigenschaften bekannt, wodurch diese Verbindung zu einem Kandidaten für die Medikamentenentwicklung wird.
Medizin
Medizinisch könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Das Vorhandensein mehrerer aromatischer Ringe und eines Triazolmoleküls deutet darauf hin, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, einschließlich Enzymen und Rezeptoren.
Industrie
In der Industrie könnte die Verbindung bei der Entwicklung neuer Polymere oder als Vorläufer für Spezialchemikalien verwendet werden. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkungsmechanismus von 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Chlor-4-methylphenyl)acetamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen bilden und so die Bindung an biologische Makromoleküle erleichtern. Die Sulfanylgruppe kann ebenfalls eine Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung spielen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-Chlor-5-methylphenyl)acetamid
- 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Chlor-2-methylphenyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Chlor-4-methylphenyl)acetamid liegt in ihrem spezifischen Substitutionsschema an den aromatischen Ringen und im Vorhandensein sowohl einer Triazol- als auch einer Sulfanylgruppe. Diese Kombination von funktionellen Gruppen und strukturellen Merkmalen verleiht ihr besondere chemische und biologische Eigenschaften und macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C28H29ClN4O2S |
|---|---|
Molekulargewicht |
521.1 g/mol |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-18-6-11-21(16-24(18)29)30-25(34)17-36-27-32-31-26(19-7-9-20(10-8-19)28(2,3)4)33(27)22-12-14-23(35-5)15-13-22/h6-16H,17H2,1-5H3,(H,30,34) |
InChI-Schlüssel |
NNESFAAKVXXHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)


![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)



![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)



